3'-acetyl-5'-(2-thienyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Overview
Description
3’-Acetyl-5’-(2-thienyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of an indole moiety fused with an oxadiazole ring, and a thienyl group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-acetyl-5’-(2-thienyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Core: Starting from an appropriate aniline derivative, the indole core is synthesized via Fischer indole synthesis.
Oxadiazole Ring Formation: The indole derivative is then subjected to cyclization with a hydrazine derivative to form the oxadiazole ring.
Spirocyclic Formation: The spirocyclic structure is achieved through a cyclization reaction involving the indole and oxadiazole moieties.
Acetylation and Thienyl Group Introduction: The final steps involve acetylation of the indole nitrogen and introduction of the thienyl group via a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalyst Optimization: Using specific catalysts to improve reaction efficiency.
Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield.
Purification Techniques: Employing advanced purification methods such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-Acetyl-5’-(2-thienyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thienyl moieties.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for oxidation of the thienyl group.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the oxadiazole ring.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation Products: Sulfoxides and sulfones from the thienyl group.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Halogenated indole and thienyl derivatives.
Scientific Research Applications
3’-Acetyl-5’-(2-thienyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3’-acetyl-5’-(2-thienyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one involves interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in biological pathways.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
3’-Acetyl-5’-(2-furyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one: Similar structure with a furan ring instead of a thienyl group.
3’-Acetyl-5’-(2-phenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one: Contains a phenyl group instead of a thienyl group.
Uniqueness
3’-Acetyl-5’-(2-thienyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
This detailed overview provides a comprehensive understanding of 3’-acetyl-5’-(2-thienyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-acetyl-5-thiophen-2-ylspiro[1,3,4-oxadiazole-2,3'-1H-indole]-2'-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-9(19)18-15(21-13(17-18)12-7-4-8-22-12)10-5-2-3-6-11(10)16-14(15)20/h2-8H,1H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABWUHFLRAHUHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(C3=CC=CC=C3NC2=O)OC(=N1)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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